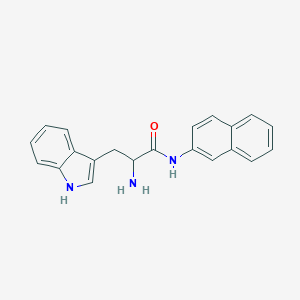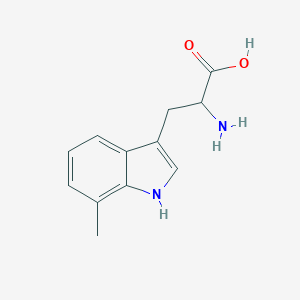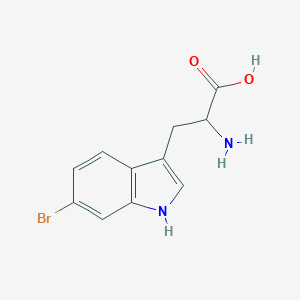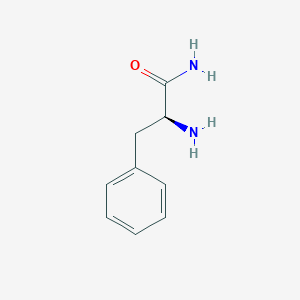
Fenilalanina amida
Descripción general
Descripción
Phenylalanylamide, also known as (S)-2-amino-3-phenylpropanamide, is an organic compound belonging to the class of amino acids and derivatives. It is a derivative of phenylalanine, an essential amino acid. Phenylalanylamide is characterized by its chemical formula C9H12N2O and a molecular weight of 164.2044 g/mol .
Aplicaciones Científicas De Investigación
Phenylalanylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
Phenylalanylamide exerts its effects through interactions with specific molecular targets. It is known to interact with enzymes such as D-amino acid amidase, which catalyzes the hydrolysis of amide bonds. This interaction is crucial for its biological activity and potential therapeutic applications .
Similar Compounds:
Phenylalanine: An essential amino acid with a similar structure but different functional properties.
Acetylphenylalanine: A derivative with an acetyl group, used in various biochemical studies.
Methionine Derivatives: Compounds with similar reactivity but different side chains.
Uniqueness: Phenylalanylamide is unique due to its specific amide bond, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in enzyme interactions make it a valuable compound in research and industry .
Direcciones Futuras
The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants . Extensive studies have reported that a variety of plant hydroxycinnamamides exhibit pivotal roles in plant–pathogen interactions . This suggests potential future directions in the study of phenylalanine amide and its derivatives.
Análisis Bioquímico
Biochemical Properties
Phenylalanine amide interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the deamination of phenylalanine to cinnamic acid and ammonia . This reaction is a key step in the phenylpropanoid pathway, which leads to the formation of numerous secondary metabolites .
Cellular Effects
The effects of Phenylalanine amide on cells and cellular processes are diverse. It influences cell function by participating in various biochemical reactions. For instance, it is involved in the synthesis of flavones, a class of flavonoids with biological and pharmacological properties .
Molecular Mechanism
Phenylalanine amide exerts its effects at the molecular level through various mechanisms. It binds to enzymes like PAL, influencing their activity . It also plays a role in enzyme inhibition or activation, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Phenylalanine amide can change over time in laboratory settings. While specific studies on Phenylalanine amide’s stability, degradation, and long-term effects on cellular function are limited, it’s known that its parent compound, phenylalanine, is stable under physiological conditions .
Metabolic Pathways
Phenylalanine amide is involved in the phenylpropanoid pathway, where it is converted to cinnamic acid by the enzyme PAL . This pathway leads to the formation of numerous secondary metabolites, including flavonoids .
Transport and Distribution
Phenylalanine amide is transported and distributed within cells and tissues. It is likely to be transported via amino acid transporters, similar to its parent compound, phenylalanine . Specific studies on the transport and distribution of Phenylalanine amide are currently limited.
Subcellular Localization
Its parent compound, phenylalanine, is known to be present in various cellular compartments, including the cytosol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylalanylamide can be synthesized through various methods. One common approach involves the reaction of phenylalanine with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the amide bond .
Industrial Production Methods: In industrial settings, phenylalanylamide is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of high-pressure and high-temperature conditions to optimize yield. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Phenylalanylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of phenylalanylamide, such as substituted amides and amines .
Propiedades
IUPAC Name |
(2S)-2-amino-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316232 | |
| Record name | Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5241-58-7 | |
| Record name | Phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV9T9B2S11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The specific interactions and downstream effects of phenylalanine amide are highly dependent on the context of the molecule it is a part of. For example:
- In the C-terminal tetrapeptide amide sequence of gastrin: Phenylalanine amide is essential for binding to gastrin receptors and stimulating gastric acid secretion. Replacing the amide with other groups significantly reduces or abolishes its activity [ [], [], [] ].
- In cholecystokinin (CCK) analogues: The phenylalanine amide at position 33 is crucial for binding to CCK receptors and stimulating pancreatic enzyme secretion. Modifications to this residue can drastically alter the peptide's potency and efficacy [ [], [] ].
- As a substrate for enzymes like chymotrypsin: Phenylalanine amide acts as a relatively poor substrate compared to other amino acid derivatives, but it can initiate polymerization reactions [ [] ].
A:
- Papain-catalyzed peptide synthesis: Phenylalanine amide has been successfully used as a substrate for peptide synthesis in organic solvents, suggesting compatibility with certain organic media [ [] ].
- Cyclodextrin complexes: Studies on cyclodextrin complexes with phenylalanine amide derivatives highlight its ability to engage in non-covalent interactions, influencing its stability and conformation in solution [ [], [] ].
- Peptide synthesis: Enzymes like alcalase can catalyze the coupling of phenylalanine amide with other amino acid derivatives to synthesize dipeptides [ [] ].
- Dynamic kinetic resolution: Phenylalanine amide can be used in chemoenzymatic dynamic kinetic resolution, where its racemization is coupled with enzymatic N-acylation to produce enantiomerically pure N-acetyl-phenylalanine amide [ [] ].
ANone: Computational techniques provide valuable insights into the conformational preferences and interactions of phenylalanine amide:
- Conformational energy calculations: Empirical energy calculations have been used to determine the low-energy conformations of phenylalanine amide, providing information relevant to its binding to enzymes like chymotrypsin [ [] ].
ANone: The SAR of phenylalanine amide is best understood in the context of the peptides it constitutes.
- Gastrin and CCK analogues: Modifications to the phenylalanine amide moiety, such as replacing the amide with an ester or altering the aromatic ring, dramatically affect the peptides' binding affinity, potency, and agonist/antagonist properties [ [], [], [], [] ].
- Chymotrypsin substrates: While phenylalanine amide is a poor substrate for chymotrypsin, modifications to the N-acyl group and the presence of other amino acid residues significantly influence the enzyme's kinetic parameters [ [] ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








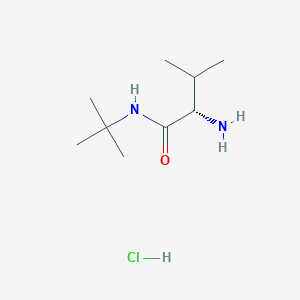



![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)

